Tellurium(IV) isopropoxide

Sol-Gel Processing Thin Film Fabrication TeO2 Materials

Tellurium(IV) isopropoxide (CAS 1795-64-8), with the molecular formula C₁₂H₂₈O₄Te, is a light- and moisture-sensitive organometallic liquid used primarily as a precursor in chemical vapor deposition (CVD) and sol-gel processing. Its boiling point of 76 °C at 0.5 mmHg indicates sufficient volatility for vapor-phase applications.

Molecular Formula C12H28O4Te
Molecular Weight 363.9 g/mol
CAS No. 1795-64-8
Cat. No. B176516
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Technical Parameters


Basic Identity
Product NameTellurium(IV) isopropoxide
CAS1795-64-8
Molecular FormulaC12H28O4Te
Molecular Weight363.9 g/mol
Structural Identifiers
SMILESCC(C)O[Te](OC(C)C)(OC(C)C)OC(C)C
InChIInChI=1S/C12H28O4Te/c1-9(2)13-17(14-10(3)4,15-11(5)6)16-12(7)8/h9-12H,1-8H3
InChIKeyPIJBAYXHEGHMNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tellurium(IV) Isopropoxide (CAS 1795-64-8) for High-Purity Thin-Film Precursors and Sol-Gel Synthesis


Tellurium(IV) isopropoxide (CAS 1795-64-8), with the molecular formula C₁₂H₂₈O₄Te, is a light- and moisture-sensitive organometallic liquid used primarily as a precursor in chemical vapor deposition (CVD) and sol-gel processing . Its boiling point of 76 °C at 0.5 mmHg indicates sufficient volatility for vapor-phase applications . The compound is commercially available at 99.9% purity on a metals basis, supporting applications requiring high material quality . As a tellurium alkoxide, it undergoes rapid hydrolysis with water, a property that necessitates careful handling but also enables controlled reactivity in sol-gel thin-film fabrication [1].

Why Tellurium(IV) Isopropoxide Cannot Be Readily Substituted by Other Tellurium Precursors


In the synthesis of advanced tellurium-containing materials, the specific molecular structure of the precursor is a critical process variable. Simple substitution of Tellurium(IV) isopropoxide with other tellurium sources, such as inorganic tellurium chlorides or even the closely related tellurium ethoxide, can lead to fundamentally different outcomes in material morphology and process compatibility. The ligand environment directly influences hydrolysis kinetics, volatility, and the final oxide phase obtained [1]. Furthermore, the choice of precursor dictates the nature of the film formation mechanism, impacting whether a dense amorphous layer or a crystalline product is formed [2]. This guide provides a quantitative, evidence-based framework for understanding these critical differentiators to inform material selection and procurement.

Tellurium(IV) Isopropoxide: Quantitative Evidence for Differentiated Precursor Selection


Crystalline vs. Amorphous Oxide Formation: Tellurium Isopropoxide Offers Direct Phase Control via Hydrolysis Ratio

Tellurium(IV) isopropoxide provides a distinct advantage in controlling the crystallinity of the resulting TeO₂ product during liquid-phase processing. When compared directly to the inorganic precursor tellurium chloride (TeCl₄), the alkoxide-derived material can be tuned to be either crystalline or X-ray amorphous simply by adjusting the hydrolysis water ratio (Rw), whereas the chloride precursor consistently yields a crystalline product [1].

Sol-Gel Processing Thin Film Fabrication TeO2 Materials

Volatility for Vapor Deposition: Boiling Point of Tellurium(IV) Isopropoxide (76°C at 0.5 mmHg) Defines Process Temperature Window

The volatility of Tellurium(IV) isopropoxide is a key physical property for its use as a precursor in vapor deposition techniques such as CVD and ALD. The compound exhibits a boiling point of 76 °C at a reduced pressure of 0.5 mmHg . This value directly defines the lower bound of the temperature window for precursor delivery in vapor-phase systems and allows for comparison with alternative tellurium precursors that may have higher or lower vapor pressures, thereby impacting equipment design and process throughput.

Chemical Vapor Deposition (CVD) Atomic Layer Deposition (ALD) Volatile Precursors

Structural and Reactivity Differentiation from Tellurium Ethoxide: Ligand Exchange Dynamics and Solution Behavior

While both are tellurium alkoxides, the difference between isopropoxide (-OiPr) and ethoxide (-OEt) ligands leads to measurable differences in solution behavior. Nuclear magnetic resonance (NMR) studies of both Te(OEt)₄ and Te(OiPr)₄ show that their ¹²⁵Te NMR signals are broad and highly dependent on solvent and concentration, indicating associative processes in solution [1]. This class-level property underscores that even within the same chemical family, steric bulk of the alkoxy group influences molecular dynamics, which can in turn affect ligand exchange rates during precursor preparation or co-reaction with other metal alkoxides in sol-gel formulations.

Organometallic Chemistry NMR Spectroscopy Precursor Reactivity

Tellurium(IV) Isopropoxide: Optimal Procurement Scenarios for Research and Industrial Use


Fabrication of TeO₂ Thin Films by Sol-Gel Dip-Coating for Optical and Electronic Devices

Based on evidence showing its successful use in producing high-quality, dense, and amorphous TeO₂ films by dip-coating [1], Tellurium(IV) isopropoxide is the preferred precursor for applications requiring planar tellurite layers, such as optical waveguides or integrated photonic circuits. The ability to control film morphology and prevent unwanted crystallization during processing is a direct outcome of the precursor's specific hydrolysis behavior when modified with agents like citric acid.

Synthesis of Multicomponent Oxide Thin Films (e.g., TeO₂-TiO₂-PbO)

The proven ability to co-hydrolyze Tellurium(IV) isopropoxide with other metal alkoxides, as demonstrated in the successful preparation of TeO₂-TiO₂-PbO thin films [2], makes it a strategic choice for developing complex oxide materials. This scenario leverages the precursor's reactivity to create homogeneous multi-cation oxide networks, essential for tailoring the optical and electrical properties of advanced functional coatings.

Research into Organotellurium Synthesis via Ligand Substitution

The documented rapid and dynamic ligand exchange behavior of tetraalkoxytelluranes, including the isopropoxide, in solution [3] positions this compound as a valuable starting material in synthetic chemistry. Researchers seeking to prepare novel organotellurium compounds via alkoxide substitution can utilize its labile ligands for efficient transformation, differentiating it from less reactive tellurium sources like tellurium powder or dioxide.

Technical Documentation Hub

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